2-amino-3-(1H-imidazol-4-yl)-N-methylpropanamide hydrochloride
Overview
Description
2-amino-3-(1H-imidazol-4-yl)-N-methylpropanamide hydrochloride is a useful research compound. Its molecular formula is C7H13ClN4O and its molecular weight is 204.66 g/mol. The purity is usually 95%.
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Scientific Research Applications
HIV-1 Protease Inhibition
2-Amino-3-(1H-imidazol-4-yl)-N-methylpropanamide hydrochloride derivatives have been explored for their potential in inhibiting HIV-1 protease. A specific compound, described as a tripeptide analogue inhibitor, demonstrated potent inhibitory activity against HIV-1 protease and acute infectivity in CD4+ T-lymphocytes. Crystallographic analysis revealed that the imidazole ring in the compound mimics the hydrogen-bonding interactions of amide linkages in peptide analog inhibitors, contributing to its efficacy. Additionally, this imidazole substitution was found to improve the pharmacokinetic and oral bioavailability properties compared to its carboxamide-containing homologues, marking it as a significant advancement in HIV-1 treatment research (Abdel-Meguid et al., 1994).
Antifungal Activity
Imidazole analogues, including this compound derivatives, have been identified as a novel class of anti-Candida agents. These compounds showed superior antifungal activity against Candida species compared to traditional antifungal agents like miconazole, highlighting their potential as more effective treatments for fungal infections. The structural modification of introducing an imidazole ring significantly enhanced their activity and reduced cytotoxicity, offering a promising direction for developing new antifungal therapies (Silvestri et al., 2004).
Cardiac Electrophysiological Activity
Research into N-substituted-4-(1H-imidazol-1-yl)benzamides has uncovered their potential as selective class III agents for cardiac electrophysiological modulation. These compounds, including variations of this compound, exhibited comparable potency to known class III agents in in vitro assays on Purkinje fibers, suggesting their utility in developing new antiarrhythmic drugs. This research opens up avenues for creating more effective treatments for arrhythmias with fewer side effects (Morgan et al., 1990).
Properties
IUPAC Name |
2-amino-3-(1H-imidazol-5-yl)-N-methylpropanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O.ClH/c1-9-7(12)6(8)2-5-3-10-4-11-5;/h3-4,6H,2,8H2,1H3,(H,9,12)(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBEWGPTVCBGMTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(CC1=CN=CN1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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